molecular formula C9H12BNO4 B056219 4-Borono-D-phenylalanine CAS No. 111821-49-9

4-Borono-D-phenylalanine

Cat. No. B056219
M. Wt: 209.01 g/mol
InChI Key: NFIVJOSXJDORSP-MRVPVSSYSA-N
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Description

Synthesis Analysis

4-Borono-D-phenylalanine can be synthesized through various methods, including cross-coupling reactions. The Boc-derivative of (4-pinacolylborono)phenylalanine ethyl ester undergoes Suzuki-Miyaura coupling reactions with aromatic chlorides to produce 4-substituted phenylalanine derivatives (Fariborz Firooznia et al., 1998). Additionally, enantiomerically pure L-(4-Boronophenyl)alanine can be synthesized from L-Tyrosine using palladium-catalyzed carbon-boron bond formation reactions, highlighting the compound's potential for clinical use (Hiroyuki Nakamura et al., 1998).

Molecular Structure Analysis

The molecular structure of 4-Borono-D-phenylalanine is characterized by the incorporation of a boron atom. This modification has implications for its reactivity and interaction with biological molecules. Detailed structural analyses, such as X-ray powder diffraction and Fourier Transform infrared spectroscopy, have been conducted to understand its crystalline form and molecular vibrations (R. Mahalakshmi et al., 2006).

Chemical Reactions and Properties

4-Borono-D-phenylalanine participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, demonstrating its versatility in organic synthesis. Its boron moiety plays a crucial role in these reactions, offering a pathway for creating diverse phenylalanine derivatives with potential therapeutic applications (P. Čapek et al., 2006).

Physical Properties Analysis

The physical properties of 4-Borono-D-phenylalanine, such as solubility, melting point, and crystal structure, are essential for its application in BNCT and other therapeutic areas. Its crystallization in silica gel under specific conditions has been studied to optimize these properties for medical use (R. Mahalakshmi et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-Borono-D-phenylalanine, including its reactivity and stability, are influenced by the boron atom. Studies have shown that it can undergo various chemical reactions, making it a valuable compound for synthesizing peptide analogues and other bioactive molecules (D. Crich & Abhisek Banerjee, 2007).

Scientific Research Applications

Summary of the Application

4-Borono-D-phenylalanine is used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors .

Methods of Application

The compound is used in solution phase peptide synthesis . It can also be used in Suzuki cross-coupling reactions using palladium as a catalyst to synthesize substituted triazine derivatives .

Results or Outcomes

Boron Neutron Capture Therapy (BNCT)

Summary of the Application

4-Boronophenylalanine (BPA) exhibits a highly specific affinity for tumors, and its boron-10 labelled racemate has been clinically used for BNCT of malignant melanomas and brain tumors .

Methods of Application

In BNCT, non-radioactive boron-10 captures thermal neutrons, resulting in a nuclear reaction that produces high linear energy transfer particles. These particles can selectively destroy tumor cells with high boron concentrations, sparing neighboring healthy tissue .

Safety And Hazards

4-Borono-D-phenylalanine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

There are high expectations for the use of 4-Borono-D-phenylalanine in Boron Neutron Capture Therapy (BNCT) for the treatment of malignant brain tumors . The development of target boron drugs with good biodistribution is a prerequisite condition . The development of PBC-IP, a new boron drug, has shown high tumor therapeutic effects in animal models of glioma and glioblastoma .

properties

IUPAC Name

(2R)-2-amino-3-(4-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370208
Record name 4-Borono-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Borono-D-phenylalanine

CAS RN

111821-49-9
Record name 4-Borono-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dihydroxyboryl-D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Hirai, T Watabe, S Nagamori… - Asia Oceania Journal …, 2020 - ncbi.nlm.nih.gov
… Briefly, 18 F-acetylhypofluorite was reacted with 30 mg of 4-borono-D-phenylalanine (for D-[ 18 F]FBPA) in 5 mL trifluoroacetic acid (TFA). After that, TFA was removed with vacuum …
Number of citations: 3 www.ncbi.nlm.nih.gov
Y Gong, W He - Organic Letters, 2002 - ACS Publications
… The coupling reaction can also be applied to 4-borono-d-phenylalanine. Both enantiomers are commercially available. For the preparation, see: (a) Malan, C.; Morin, C. …
Number of citations: 107 pubs.acs.org
O Vu, BP Brown - 2022 - meilerlab.org
Background: Calpains are intracellular, cytosolic, Ca2+-dependent cysteine proteases that are ubiquitously distributed, along with their endogenous inhibitor, calpastatin. The calpains …
Number of citations: 0 meilerlab.org
Y Gong, JK Barbay, AB Dyatkin… - Journal of medicinal …, 2006 - ACS Publications
… c The enantiomer of compound 5 (prepared from 4-borono-d-phenylalanine) displayed reduced activity: IC 50 (α 4 β 1 ) > 1 μM, IC 50 (α 4 β 7 ) = 0.17 μM. …
Number of citations: 46 pubs.acs.org
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com
Y Gong, JK Barbay, AB Dyatkin, TA Miskowski…
Number of citations: 0

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